molecular formula C17H19NO2 B1182859 N-(4-ethoxyphenyl)-2-phenylpropanamide

N-(4-ethoxyphenyl)-2-phenylpropanamide

Cat. No.: B1182859
M. Wt: 269.344
InChI Key: BWAYJXABUWGJGB-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-phenylpropanamide is an amide derivative characterized by a 4-ethoxyphenyl group attached to a propanamide backbone with a phenyl substituent at the second carbon.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.344

IUPAC Name

N-(4-ethoxyphenyl)-2-phenylpropanamide

InChI

InChI=1S/C17H19NO2/c1-3-20-16-11-9-15(10-12-16)18-17(19)13(2)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

BWAYJXABUWGJGB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

The compound’s physicochemical properties can be inferred from structurally related analogs:

  • Molecular weight: Estimated at ~297.36 g/mol (based on the formula C₁₇H₁₉NO₂).
  • Solubility : Likely hydrophobic due to the ethoxyphenyl and phenyl groups, similar to N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, which exhibits low aqueous solubility .
  • Spectroscopic data : Comparable compounds (e.g., N-(4-ethoxyphenyl)-2-hydroxypropanamide) show distinct ¹H-NMR signals for ethoxy (~1.35 ppm for CH₃, 4.0 ppm for OCH₂) and aromatic protons (7.0–7.5 ppm) .

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Pharmacological Notes Key Data (References)
N-(4-Ethoxyphenyl)-2-phenylpropanamide Ethoxyphenyl, 2-phenylpropanamide Potential NSAID-like activity Estimated logP: ~3.5 (hydrophobic)
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Chlorophenethyl, 4-isobutylphenyl Ibuprofen derivative; anti-inflammatory ¹H-NMR: δ 7.1–7.3 (aromatic), 2.4 (isobutyl)
N-Dimethyl-(2R)-2-[4-(2-methylpentyloxy)phenyl]-2-[(S)-2-phenylpropanamido]-acetamide (11c) Methylpentyloxy, dimethylacetamide Moderate bioactivity (unspecified) Yield: 45%; MS (ESI): m/z 493 [M+H]⁺
N-(4-Ethoxyphenyl)-2-hydroxypropanamide Ethoxyphenyl, 2-hydroxypropanamide Reduced lipophilicity vs. phenyl ¹H-NMR: δ 7.26 (CDCl₃, aromatic)

Structural Modifications and Effects

  • Ethoxy vs.
  • Phenyl vs. Hydroxy Groups : Replacing the 2-phenyl group with a hydroxyl (as in N-(4-ethoxyphenyl)-2-hydroxypropanamide) reduces hydrophobicity, impacting membrane permeability .
  • Alkyl Chain Length : Compounds with longer alkyl chains (e.g., 2-methylpentyloxy in ) show increased molecular weight and altered pharmacokinetics .

Pharmacological Potential

  • Bioavailability : The ethoxyphenyl group may enhance metabolic stability compared to shorter-chain analogs, as seen in pyrethroid ethers like Etofenprox (half-life >10 days in soil) .

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